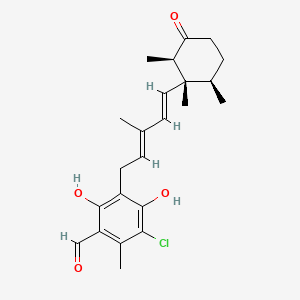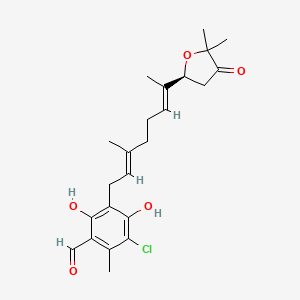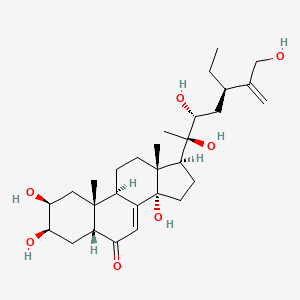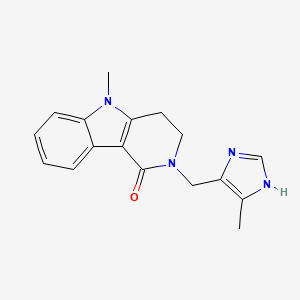
アロセトロン
概要
説明
Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor type . It is used to treat severe, chronic irritable bowel syndrome (IBS) in women with diarrhea as the main symptom . It works by blocking the action of serotonin in the intestines, which slows the movement of stools (bowel movements) through the intestines .
Molecular Structure Analysis
Alosetron has been studied using high-resolution cryo-EM structures. These studies assessed the stability of ligand-binding poses and drug-target interactions over time . The molecular structure of Alosetron is also available on various databases .Physical And Chemical Properties Analysis
Alosetron is a small molecule with a chemical formula of C17H18N4O. Its average weight is 294.351 and its mono-isotopic weight is 294.148061218 . It is considered a synthetic organic compound .科学的研究の応用
アロセトロン: 科学研究における用途
過敏性腸症候群 (IBS) の管理: アロセトロンは、主に下痢型過敏性腸症候群 (IBS-D) の女性患者に対する治療に使用されます。腸の運動性と内臓の過敏性に重要な役割を果たすセロトニン 5-HT3 受容体を阻害することで作用します。 臨床試験では、腹部痛、不快感、便意の切迫感など、IBS の症状の軽減に有効性が実証されています .
内臓痛の調節: この薬物は、セロトニン受容体に対する拮抗作用により、IBS 患者によく見られる症状である内臓痛を調節するのに役立ちます。 通常は受容体の活性化によって起こる神経細胞の脱分極を阻止することにより、アロセトロンはこの痛みを効果的に制御できます .
結腸通過時間の調節: アロセトロンは、結腸通過時間を遅らせることが示されています。これは、下痢が優勢な IBS の患者にとって有益であり、水分吸収のための時間を長くすることで、より硬い便をもたらします .
消化器分泌: 研究によると、アロセトロンは消化器分泌に影響を与える可能性があり、下痢の頻度を減らすことで、IBS-D 患者の治療効果に貢献する可能性があります .
便意の切迫感と失禁: アロセトロンは、便意の切迫感と失禁への影響について、研究が行われてきました。その結果、この薬物で治療を受けている患者において、これらの苦痛な症状が有意に改善されることが示されました .
臨床利用のパターン: アロセトロンが実際の臨床設定でどのように使用されているかを理解するために、投与パターンの特徴、治療期間、患者の転帰などの要素を評価する観察研究が行われています .
作用機序
Target of Action
Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor type . These receptors are nonselective cation channels that are extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations .
Mode of Action
Activation of 5-HT3 receptors and the resulting neuronal depolarization affects the regulation of visceral pain, colonic transit, and gastrointestinal (GI) secretions, processes that are related to Irritable Bowel Syndrome (IBS) . By blocking these receptors, alosetron is able to effectively control IBS .
Biochemical Pathways
Alosetron, by inhibiting the activation of 5-HT3 receptors, modulates the serotonin-sensitive gastrointestinal (GI) processes . This results in the modulation of the enteric nervous system, affecting the regulation of visceral pain, colonic transit, and GI secretions .
Pharmacokinetics
Alosetron is rapidly absorbed from the GI tract with a bioavailability of 50-60% . It has a plasma half-life of 1.5 hours, but its effects last much longer . Alosetron binds with higher affinity and dissociates more slowly from 5-HT3 receptors compared to other 5-HT3 antagonists, which may account for its longer duration of action .
Result of Action
The molecular and cellular effects of alosetron’s action result in the modulation of the enteric nervous system. This leads to the control of symptoms of severe diarrhea-predominant IBS . By blocking the 5-HT3 receptors, alosetron is able to effectively control the regulation of visceral pain, colonic transit, and GI secretions .
Action Environment
The efficacy and safety of alosetron can be influenced by various factors. For instance, it is used only for the management of severe diarrhea-predominant IBS in women . Also, it was withdrawn from the US market due to reports of severe adverse effects, but was reintroduced with restricted conditions of use . These factors highlight the importance of considering the patient’s condition and the drug’s safety profile when using alosetron.
Safety and Hazards
Alosetron has been associated with serious gastrointestinal adverse reactions, including ischemic colitis and severe complications of constipation. These events have resulted in hospitalization, and rarely, blood transfusion, surgery, and death . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to its acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
特性
IUPAC Name |
5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2/h3-6,10H,7-9H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWZEAMFRNKZNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044278 | |
| Record name | Alosetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alosetron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015104 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.38e-01 g/L | |
| Record name | Alosetron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015104 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Alosetron is a potent and selective 5-HT3 receptor antagonist. 5-HT3 receptors are nonselective cation channels that are extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations. Activation of these channels and the resulting neuronal depolarization affect the regulation of visceral pain, colonic transit and gastrointestinal secretions, processes that relate to the pathophysiology of irritable bowel syndrome (IBS). 5-HT3 receptor antagonists such as alosetron inhibit activation of non-selective cation channels which results in the modulation of serotonin-sensitive GI motor and sensory processes. | |
| Record name | Alosetron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00969 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
122852-42-0 | |
| Record name | Alosetron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122852-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alosetron [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122852420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alosetron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00969 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Alosetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALOSETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13Z9HTH115 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Alosetron | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015104 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

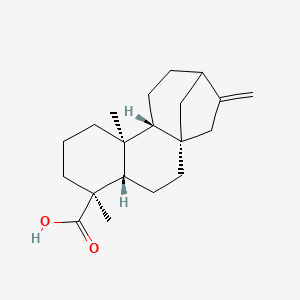

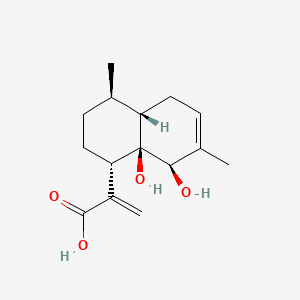
![2-[(3S,6S,9S,12R,15S,18R,21R,24R,30R,33R)-6,9-bis[(2S)-butan-2-yl]-3-(carboxymethyl)-37-heptyl-27-[(1S)-1-hydroxyethyl]-12,18-bis(hydroxymethyl)-15,21,24,33-tetrakis(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34-undecazacycloheptatriacont-30-yl]acetic acid](/img/structure/B1665178.png)


![Ethyl (2S)-2-[[(2S)-2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-phenylpropanoate](/img/structure/B1665183.png)




